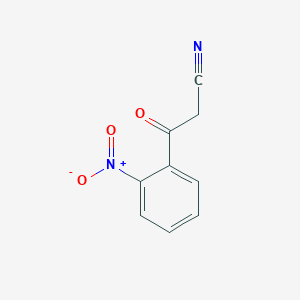

3-(2-Nitrophenyl)-3-oxopropanenitrile

説明

The exact mass of the compound 3-(2-Nitrophenyl)-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Nitrophenyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Nitrophenyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(2-nitrophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c10-6-5-9(12)7-3-1-2-4-8(7)11(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJVFNZAENXWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292004 | |

| Record name | 3-(2-nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40017-83-2 | |

| Record name | NSC79584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of 3-(2-Nitrophenyl)-3-oxopropanenitrile

An In-depth Technical Guide to 3-(2-Nitrophenyl)-3-oxopropanenitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-(2-Nitrophenyl)-3-oxopropanenitrile, a versatile bifunctional intermediate of significant interest in synthetic organic chemistry and pharmaceutical development. The molecule's unique architecture, featuring a nitrophenyl ring, a ketone, and a nitrile group, imparts a rich and tunable reactivity profile. This document will delve into the compound's chemical structure, physicochemical properties, synthesis, spectroscopic signature, and key chemical transformations. Emphasis is placed on its application as a precursor for complex heterocyclic scaffolds, a cornerstone of modern drug discovery. The insights provided are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this potent building block in their research and development endeavors.

Molecular Structure and Identification

3-(2-Nitrophenyl)-3-oxopropanenitrile, also commonly known as 2-Nitrobenzoylacetonitrile, is a crystalline solid whose structure is characterized by three key functional groups: an ortho-substituted nitrophenyl ring, a central ketone carbonyl group, and a terminal nitrile. The spatial arrangement and electronic interplay of these groups dictate the molecule's chemical behavior.

The powerful electron-withdrawing nature of the ortho-nitro group, combined with the ketone and nitrile moieties, renders the central methylene (CH₂) protons significantly acidic, making this position a prime site for nucleophilic reactions.

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(2-Nitrophenyl)-3-oxopropanenitrile |

| Synonyms | 2-Nitrobenzoylacetonitrile, o-Nitrobenzoylacetonitrile |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| CAS Number | 16642-79-4 |

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 3-(2-Nitrophenyl)-3-oxopropanenitrile are direct consequences of its molecular structure. A summary of its key characteristics is provided below.

Physicochemical Properties

| Property | Value |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 118-122 °C |

| Solubility | Soluble in acetone, DMF, DMSO; sparingly soluble in ethanol; insoluble in water. |

| Acidity (pKa) | The pKa of the methylene protons is estimated to be in the range of 9-11, similar to other β-dicarbonyl compounds, making it readily deprotonated by common bases. |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of 3-(2-Nitrophenyl)-3-oxopropanenitrile. The expected spectral data are crucial for reaction monitoring and quality control.[1][2][3][4]

| Spectroscopy | Characteristic Features |

| ¹H NMR | - Aromatic Protons (4H): Complex multiplet signals typically between δ 7.5-8.5 ppm, shifted downfield due to the electron-withdrawing nitro and carbonyl groups. The ortho-substitution pattern leads to distinct coupling. - Methylene Protons (2H): A sharp singlet around δ 4.0-4.5 ppm. The exact shift is solvent-dependent. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal expected around δ 185-195 ppm. - Nitrile Carbon (C≡N): Signal typically appears around δ 115-120 ppm. - Aromatic Carbons: Multiple signals in the δ 120-150 ppm range. - Methylene Carbon (CH₂): Signal around δ 30-40 ppm. |

| Infrared (IR) | - C≡N Stretch: A sharp, medium-intensity peak around 2250-2270 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. - NO₂ Stretch: Two strong bands, one symmetric and one asymmetric, typically around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹. - Ar-H Stretch: Peaks observed above 3000 cm⁻¹. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight. - Key Fragments: Common fragmentation patterns include the loss of NO₂ (m/z = 144), CO (m/z = 162), and the formation of the 2-nitrobenzoyl cation (m/z = 150). |

Synthesis and Reaction Mechanisms

The most common and efficient synthesis of 3-(2-Nitrophenyl)-3-oxopropanenitrile involves a base-catalyzed Claisen-type condensation between an appropriate 2-nitrobenzoic acid derivative and acetonitrile.

Typical Synthetic Protocol: Condensation of Ethyl 2-Nitrobenzoate with Acetonitrile

This procedure involves the deprotonation of acetonitrile to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the ester.

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a strong base, such as sodium ethoxide or sodium hydride, in an anhydrous solvent like THF or ethanol.

-

Nucleophile Formation: Anhydrous acetonitrile is added dropwise to the base suspension at 0 °C to generate the acetonitrile anion.

-

Condensation: A solution of ethyl 2-nitrobenzoate in the same anhydrous solvent is added slowly to the reaction mixture.

-

Reaction: The mixture is allowed to warm to room temperature and then refluxed for several hours until TLC or LC-MS analysis indicates the consumption of the starting ester.

-

Workup: The reaction is cooled and quenched by carefully pouring it into an acidic aqueous solution (e.g., dilute HCl or acetic acid).

-

Isolation: The resulting precipitate (the desired product) is collected by vacuum filtration, washed with cold water and a non-polar solvent (e.g., hexane) to remove impurities, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Caption: Synthetic pathway for 3-(2-Nitrophenyl)-3-oxopropanenitrile.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-(2-Nitrophenyl)-3-oxopropanenitrile lies in the strategic placement of its three functional groups, which can be manipulated either independently or in concert to build molecular complexity.

Reactivity of the Active Methylene Group

The CH₂ group is the most reactive site for electrophilic substitution. As a potent carbon nucleophile (after deprotonation), it readily participates in:

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce new substituents.

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.

-

Gewald Reaction: A multicomponent reaction with sulfur and another active methylene compound to form highly substituted thiophenes.[5]

Transformations of the Nitrile and Ketone Groups

The nitrile and ketone groups can undergo standard transformations:

-

Nitrile Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

-

Ketone Reduction: The carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride.

The Central Role of the Nitro Group in Drug Discovery

For drug development professionals, the most critical reaction is the reduction of the aromatic nitro group to an amine (-NH₂). This transformation is a gateway to a vast array of heterocyclic compounds that form the core of many pharmaceuticals.[6] The resulting 2-aminobenzoylacetonitrile is a privileged intermediate that can undergo intramolecular cyclization reactions.

Workflow: From Nitro Precursor to Heterocyclic Scaffolds

-

Selective Reduction: The nitro group is selectively reduced using methods like catalytic hydrogenation (H₂/Pd-C), or chemical reduction with reagents such as SnCl₂/HCl or sodium dithionite. This step must be optimized to avoid affecting the ketone or nitrile groups.

-

Intramolecular Cyclization: The newly formed aniline can react with the adjacent ketone or nitrile functionality to form various bicyclic heterocycles.

-

Reaction with the Ketone: Leads to the formation of quinoline derivatives (Friedländer annulation).

-

Reaction with the Nitrile: Can lead to the formation of quinazoline scaffolds or other nitrogen-containing heterocycles depending on the reaction conditions.

-

Caption: Key transformation pathway in drug discovery applications.

Applications in Medicinal Chemistry

The utility of 3-(2-Nitrophenyl)-3-oxopropanenitrile extends across various therapeutic areas due to the prevalence of the heterocyclic scaffolds it can generate.

-

Anticancer Agents: Many kinase inhibitors and DNA-interacting agents are based on quinoline and quinazoline cores. The flexibility to introduce substituents onto the aromatic ring or at the active methylene position allows for the generation of large libraries for screening.[7][8]

-

Antimicrobial and Antiviral Drugs: These heterocyclic systems are common in agents designed to combat bacterial, fungal, and viral infections.

-

CNS-Active Compounds: The rigid, planar nature of these scaffolds makes them suitable for interacting with receptors and enzymes in the central nervous system.

The nitrile group itself is a valuable pharmacophore, known for its ability to act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, often improving metabolic stability and cell permeability.[9][10]

Safety and Handling

As a reactive chemical intermediate, 3-(2-Nitrophenyl)-3-oxopropanenitrile requires careful handling in a laboratory setting.

-

Hazard Classification: The compound is generally classified as harmful if swallowed and can cause skin and serious eye irritation.[11][12] Nitroaromatic compounds should always be handled with caution due to potential toxicity and thermal instability.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(2-Nitrophenyl)-3-oxopropanenitrile is a high-value synthetic intermediate whose importance is rooted in its structural and electronic properties. The convergence of an activatable methylene group with a strategically placed, reducible nitro group makes it an exceptionally powerful precursor for the synthesis of medicinally relevant quinoline and quinazoline frameworks. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for any scientist aiming to leverage its full potential in the fields of organic synthesis and drug discovery.

References

- Sigma-Aldrich. (2025, May 22). SAFETY DATA SHEET.

- CDH Fine Chemical. material safety data sheet sds/msds.

- Thermo Fisher Scientific. (2010, September 6). 2 - SAFETY DATA SHEET.

- Santa Cruz Biotechnology. SAFETY DATA SHEET.

- PubChem. 3-(3-nitrophenyl)-3-oxopropanenitrile (C9H6N2O3).

- The Role of Nitroaryl Compounds in Pharmaceutical Intermediates. (n.d.).

- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.

- ResearchGate. (2025, August 6). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction.

- UniversalClass.com. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.

- NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Carl ROTH. Safety Data Sheet: 3-Nitrophenol.

- NIH. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- YouTube. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review.

- CNR-IRIS. (2023, April 1). Multicomponent Reaction-Assisted Drug Discovery: A Time.

- Benchchem. Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.

- Beilstein Archives. (2023, April 3). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2).

Sources

- 1. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. iris.cnr.it [iris.cnr.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

3-(2-Nitrophenyl)-3-oxopropanenitrile CAS number and molecular weight

This technical monograph details the chemical identity, synthesis, and applications of 3-(2-Nitrophenyl)-3-oxopropanenitrile , a critical scaffold in the synthesis of nitrogen-containing heterocycles.

Executive Summary: The Ortho-Effect Scaffold

3-(2-Nitrophenyl)-3-oxopropanenitrile (CAS 40017-83-2 ) serves as a specialized bifunctional building block in organic synthesis. Characterized by a highly reactive

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 40017-83-2 |

| IUPAC Name | 3-(2-Nitrophenyl)-3-oxopropanenitrile |

| Synonyms | 2-Nitrobenzoylacetonitrile; |

| Molecular Formula | |

| Molecular Weight | 190.16 g/mol |

| Physical State | Solid (Pale yellow to brown powder) |

| SMILES | N#CCC(=O)C1=CC=CC=C1[O-] |

| InChIKey | OTZUXMACTFIJAZ-UHFFFAOYSA-N |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |

Synthesis Strategy: Claisen-Type Condensation

The most robust synthetic route involves the nucleophilic acyl substitution of a 2-nitrobenzoic acid ester by the anion of acetonitrile. This approach avoids the handling of unstable acid chlorides and provides high regioselectivity.

Mechanism of Action

-

Deprotonation: A strong base (NaH or NaOEt) deprotonates acetonitrile (

) to generate the cyanomethyl carbanion. -

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of methyl 2-nitrobenzoate.

-

Elimination: Methoxide is eliminated, reforming the carbonyl to yield the

-keto nitrile. -

Enolization: The product is immediately deprotonated by the excess base to form a stable enolate salt, driving the equilibrium forward.

-

Acidification: Workup with acid yields the neutral target molecule.

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of the base.

Reagents:

-

Methyl 2-nitrobenzoate (1.0 eq)

-

Acetonitrile (anhydrous, 1.2 eq)

-

Sodium Hydride (60% dispersion in oil, 2.0 eq)

-

Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

-

Catalyst Preparation: Wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF and cool to 0°C.

-

Nucleophile Formation: Add acetonitrile dropwise over 15 minutes. Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

Coupling: Add a solution of methyl 2-nitrobenzoate in THF dropwise. The reaction is exothermic; maintain internal temperature <10°C.

-

Reflux: Warm to room temperature, then reflux for 3–5 hours. The solution will turn dark (red/brown) indicating enolate formation.

-

Quench & Workup: Cool to 0°C. Quench cautiously with ice-water. The mixture will be basic (pH >10).

-

Isolation: Acidify with 1M HCl to pH 3–4. The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Applications in Drug Discovery: Reductive Cyclization

The core value of 3-(2-Nitrophenyl)-3-oxopropanenitrile is its ability to undergo reductive cyclization . By reducing the nitro group to an aniline derivative, the molecule spontaneously or catalytically cyclizes to form 4-hydroxyquinoline-2-carbonitrile or related scaffolds, which are precursors to antimalarial and anticancer agents.

Pathway Visualization

The following diagram illustrates the transformation from the nitro-precursor to the quinoline scaffold via an amino-intermediate.

Figure 1: Reductive cyclization pathway transforming the nitro-precursor into the pharmacologically active quinoline scaffold.[1]

Critical Reaction Parameters

-

Reducing Agent Selection:

-

Fe/Acetic Acid: Mild, favors formation of 4-hydroxyquinoline.

-

H2/Pd-C: Aggressive; may reduce the nitrile if not monitored.

-

SnCl2: Specific for nitro groups, tolerates the nitrile functionality well.

-

-

Regioselectivity: The amino group preferentially attacks the ketone (forming a 6-membered quinoline ring) rather than the nitrile, due to the higher electrophilicity of the ketone and the thermodynamic stability of the aromatic quinoline system.

Safety & Handling Guidelines

This compound presents specific hazards requiring strict adherence to safety protocols.

-

Cyanide/Nitrile Hazard: Although stable, metabolic or thermal degradation can release cyanide ions. Work in a well-ventilated fume hood.

-

Nitro Compounds: Organic nitro compounds can be energetic. Avoid excessive heat or friction.

-

Base Handling: Sodium hydride is pyrophoric. Quench all reaction mixtures and glassware washings carefully with isopropanol before water disposal.

References

-

National Cancer Institute. 3-(2-Nitrophenyl)-3-oxopropanenitrile (CAS 40017-83-2) Record. PubChem.[1][2][3][4] Available at: [Link]

-

Wang, H., et al. (2017). "Synthesis of Quinolines through Three-Component Cascade Annulation." Journal of Organic Chemistry, 82(2), 770–775. Available at: [Link]

Sources

pKa values and acidity of the active methylene group in beta-ketonitriles

Technical Guide: Acidity and pKa Characterization of -Ketonitrile Active Methylenes

Part 1: Executive Summary & Theoretical Framework

The "Push-Pull" Electronic Environment

The

This structural arrangement creates a specific electronic environment:

-

Inductive Effect (-I): Both the carbonyl (

) and nitrile ( -

Resonance Stabilization: Upon deprotonation, the negative charge is delocalized onto both the carbonyl oxygen and the nitrile nitrogen.

-

Steric & Geometric Constraints: Unlike

-diketones, which form stable 6-membered cyclic enols via intramolecular hydrogen bonding, the linear geometry of the nitrile group (

Mechanistic Visualization

The following diagram illustrates the deprotonation pathway and the resonance stabilization of the resulting carbanion (enolate).[1]

Figure 1: Resonance stabilization mechanism of the

Part 2: Quantitative Analysis (pKa Data)

The acidity of

Comparative Acidity Table (Aqueous vs. DMSO)

| Compound Class | Structure | pKa (Water) | pKa (DMSO) | Electronic Rationale |

| 8.7 | 13.4 | High acidity in water due to stable enol chelate. | ||

| 8.95 | 13.4 | Reference standard. | ||

| 10.2 | ~10.5 | More acidic than esters, less than diketones. No enol chelation. | ||

| ~10.5 * | 11-12 | Less resonance stabilization than benzoyl analog. | ||

| 10.7 | 12-13 | Ester resonance competes with anion stabilization. | ||

| Nitrile | 11.1 | 11.0 | Two linear cyano groups; pure inductive/polar stabilization. |

*Note: Experimental values for simple aliphatic

Substituent Effects (Hammett Correlation)

For benzoylacetonitriles (

-

Electron Withdrawing Groups (

): Decrease pKa (increase acidity) by stabilizing the negative charge on the carbonyl oxygen. -

Electron Donating Groups (

): Increase pKa (decrease acidity).

Part 3: Experimental Methodologies

To determine the pKa of a new

Method A: Potentiometric Titration (Standard)

Best for: Compounds with water solubility

Protocol:

-

Preparation: Dissolve

of the -

Titrant: Standardized

(carbonate-free). -

Apparatus: Automated titrator with a glass combination pH electrode, under inert gas (

or -

Execution: Titrate dynamically. The pKa is defined as the pH at the half-equivalence point.

-

Validation: Perform a blank titration (solvent only) and subtract the background.

Method B: UV-Vis Spectrophotometric Determination

Best for: Sparingly soluble compounds or very weak acids (pKa > 12). This method relies on the spectral shift between the neutral keto form and the conjugated enolate.

Protocol:

-

Spectral Scanning: Record the UV spectrum of the compound in acidic medium (pH 2, fully protonated) and basic medium (pH 13, fully deprotonated).

-

Observation: The enolate typically shows a bathochromic (red) shift (

) and a hyperchromic effect (increased

-

-

Buffer Preparation: Prepare a series of 7–10 buffers spanning the expected pKa range (

units). -

Measurement: Add a fixed aliquot of the compound to each buffer. Measure Absorbance (

) at thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Calculation: Use the linearized Henderson-Hasselbalch equation:

Plot

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on physicochemical properties.

Part 4: Synthetic Utility & Reactivity[4]

The acidity of the methylene group is the gateway to using

Key Transformations

-

Knoevenagel Condensation: Reaction with aldehydes to form

-cyanocinnamates. -

Alkylation:

-alkylation vs. -

Heterocycle Synthesis: Reaction with hydrazines to form amino-pyrazoles.

Reactivity Pathway

Figure 3: Divergent synthetic pathways accessible via the active methylene enolate.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

-

Hilal, R., & El-Aezaby, M. S. (1984).

-ketoanlides and -

Williams, R. (2022). pKa Data Compilation (Water). Colorado State University / Organic Chemistry Data. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

The Synthetic Versatility of 2-Nitrobenzoylacetonitrile: A Gateway to Novel Heterocycles and Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitrobenzoylacetonitrile (2-NBAN) is a highly versatile and reactive chemical scaffold that serves as a cornerstone in modern synthetic and medicinal chemistry. Characterized by the strategic placement of a nitro group, a cyano moiety, and an active methylene group on a benzoyl framework, 2-NBAN offers multiple reactive centers for chemical modification. This guide provides a comprehensive review of the synthesis, chemical reactivity, and diverse applications of 2-NBAN derivatives. It delves into their pivotal role as precursors for a wide array of heterocyclic compounds, most notably quinolines, and summarizes the significant biological activities exhibited by these derivatives, underscoring their potential in drug discovery and development.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of organic synthesis, the true value of a building block lies in its versatility—the ability to serve as a starting point for a multitude of complex molecular architectures. 2-Nitrobenzoylacetonitrile stands out as an exemplary scaffold due to its unique combination of functional groups. The electron-withdrawing nature of the ortho-nitro group profoundly influences the reactivity of the entire molecule, activating the adjacent carbonyl group and enhancing the acidity of the methylene protons.[1] This inherent reactivity makes 2-NBAN an ideal precursor for constructing complex heterocyclic systems, which are foundational structures in many pharmaceuticals.[2][3]

The nitro group itself is not merely an activating feature; it is a latent amino group, which, upon reduction, becomes a key nucleophile for intramolecular cyclization reactions.[4][5][6] This "domino" sequence of reduction followed by cyclization is a powerful and efficient strategy for building fused ring systems.[7] This guide will explore the synthetic pathways to access the 2-NBAN core, dissect its rich chemical reactivity, and highlight its transformation into medicinally relevant heterocyclic structures.

Chemical Reactivity and Derivatization: A Molecule with Multiple Personalities

The synthetic utility of 2-NBAN stems from the distinct reactivity of its three key functional domains: the active methylene group, the nitro group, and the cyano/carbonyl moiety. Understanding these reactive sites is crucial for designing synthetic strategies.

-

The Active Methylene Group: Positioned between two powerful electron-withdrawing groups (carbonyl and cyano), the methylene protons exhibit significant acidity. This allows for easy deprotonation by a mild base, generating a stabilized carbanion. This nucleophilic center is the primary site for introducing diversity through reactions such as alkylation, acylation, and condensation, enabling the synthesis of a vast library of derivatives.

-

The Nitro Group: The nitro group is a cornerstone of 2-NBAN's synthetic value, primarily serving as a precursor to an amino group.[4] Its reduction is a critical step in many synthetic sequences, particularly in the construction of nitrogen-containing heterocycles.[5][6] The choice of reducing agent (e.g., Fe/AcOH, SnCl₂, Na₂S₂O₄, or catalytic hydrogenation) can be tailored to the substrate's sensitivity and the desired outcome.[7][8]

-

The β-Ketonitrile Moiety: The 1,3-relationship of the carbonyl and cyano groups makes this part of the molecule a versatile precursor for five- and six-membered rings. It can react with dinucleophiles like hydrazine or hydroxylamine to form pyrazoles and isoxazoles, respectively.

The interplay of these functional groups allows for a programmed and logical approach to complex molecule synthesis, where each part of the 2-NBAN scaffold plays a defined role.

Caption: Key reactive sites of the 2-nitrobenzoylacetonitrile scaffold.

Application in Heterocyclic Synthesis: The Friedländer Annulation

One of the most powerful applications of 2-NBAN derivatives is in the synthesis of substituted quinolines via the Friedländer annulation.[7][9] This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group.[9] By using 2-NBAN, the process becomes a highly efficient domino reaction: in situ reduction of the nitro group generates the required 2-amino intermediate, which then immediately undergoes intramolecular cyclization.[7]

This one-pot reductive cyclization strategy is advantageous because it avoids the isolation of potentially unstable 2-aminobenzoylacetonitrile intermediates and simplifies the experimental procedure.[7] The reaction is robust and tolerates a wide range of functional groups, making it a preferred method for generating diverse quinoline libraries.[7]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [mail.anjs.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Reactivity Profile of Ortho-Nitro Substituted β-Ketonitriles

Abstract

This technical guide provides a comprehensive exploration of the unique reactivity profile of β-ketonitriles bearing an ortho-nitro aromatic substituent. The strategic placement of the nitro group profoundly influences the synthetic utility of the versatile β-ketonitrile scaffold, opening avenues for novel intramolecular transformations and the construction of complex heterocyclic systems. This document will delve into the synthesis of these specialized building blocks, dissect their key reactivity patterns with a focus on reductive cyclization pathways, and provide detailed experimental protocols for their preparation and subsequent transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical behavior of these compounds in their synthetic endeavors.

Introduction: The Interplay of Functionalities

β-Ketonitriles are prized synthons in organic chemistry, valued for the dual reactivity conferred by the ketone and nitrile groups. This arrangement activates the intervening methylene bridge, making it amenable to a wide array of chemical transformations. The introduction of an ortho-nitro substituent on an aryl moiety appended to this scaffold introduces a fascinating layer of complexity and synthetic potential. The powerful electron-withdrawing nature of the nitro group, coupled with its proximity to the reactive β-ketonitrile core, orchestrates a unique set of chemical behaviors not observed in other substituted analogues.

The ortho-nitro group serves a dual role:

-

Electronic Modulation: As a potent electron-withdrawing group, it significantly increases the acidity of the α-proton of the ketonitrile, influencing its enolization and reactivity in base-mediated reactions.

-

Intramolecular Reactant: Upon reduction to an amino group, it becomes a nucleophilic center perfectly poised for intramolecular cyclization with the electrophilic centers of the β-ketonitrile, providing a direct route to valuable heterocyclic structures.

This guide will illuminate the synthetic consequences of this intricate interplay, with a particular focus on the domino nitro reduction-intramolecular cyclization sequence.

Synthesis of Ortho-Nitro Substituted β-Ketonitriles

The synthesis of ortho-nitro substituted β-ketonitriles can be efficiently achieved through a Claisen-type condensation reaction. A common precursor, 2-nitrophenylacetonitrile, serves as the active methylene component, which undergoes acylation by an ester in the presence of a strong base.

A representative example is the synthesis of 2-(2-nitrophenyl)-3-oxobutanenitrile , a key substrate for subsequent transformations.

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)-3-oxobutanenitrile

Materials:

-

2-Nitrophenylacetonitrile

-

Ethyl acetate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium (1.15 g, 50 mmol) in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide.

-

To the hot sodium ethoxide solution, add a mixture of 2-nitrophenylacetonitrile (8.1 g, 50 mmol) and dry ethyl acetate (6.6 mL, 60 mmol).

-

Heat the reaction mixture to reflux for 2 hours, during which a solid precipitate may form.

-

After cooling to room temperature, the mixture is cooled in an ice bath.

-

The resulting solid sodium salt of the β-ketonitrile is collected by vacuum filtration and washed with cold diethyl ether.

-

The salt is then dissolved in water and the solution is cooled in an ice bath.

-

Acidify the solution by the slow addition of 1 M hydrochloric acid with vigorous stirring until the precipitation of the product is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactivity Profile and Synthetic Applications

The most synthetically valuable transformation of ortho-nitro substituted β-ketonitriles is their conversion into quinoline derivatives through a domino nitro reduction-Friedländer annulation. This powerful sequence allows for the rapid construction of the quinoline scaffold, a privileged core in medicinal chemistry.[1]

Reductive Intramolecular Cyclization: The Domino Friedländer Annulation

This transformation proceeds in two key stages:

-

Reduction of the Nitro Group: The ortho-nitro group is selectively reduced to an amino group. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[2]

-

Intramolecular Friedländer Annulation: The newly formed ortho-amino group undergoes an intramolecular condensation with the ketone of the β-ketonitrile moiety. This acid- or base-catalyzed cyclization, followed by dehydration, yields the corresponding 2-substituted-3-cyanoquinoline.[2][3]

Caption: Domino nitro reduction-Friedländer annulation of an ortho-nitro substituted β-ketonitrile.

Quantitative Data for Friedländer Annulation

The yields of the domino Friedländer annulation are generally good to excellent, depending on the specific substrate and reaction conditions.

| Starting Material | Reducing Agent | Cyclization Conditions | Product | Yield (%) | Reference |

| 2-(2-Nitrophenyl)-3-oxobutanenitrile | Fe / AcOH | Reflux | 2-Methyl-3-cyanoquinoline | ~85-95 | [1] |

| Ethyl 2-cyano-2-(2-nitrophenyl)acetate | H₂, Pd/C | p-TsOH, Toluene, Reflux | Ethyl 3-cyano-2-hydroxyquinoline-4-carboxylate | ~80-90 | |

| 2-(4-Chloro-2-nitrophenyl)-3-oxobutanenitrile | SnCl₂・2H₂O | EtOH, Reflux | 7-Chloro-2-methyl-3-cyanoquinoline | ~88 |

Note: Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocol: Domino Synthesis of 2-Methyl-3-cyanoquinoline

Materials:

-

2-(2-Nitrophenyl)-3-oxobutanenitrile

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-(2-nitrophenyl)-3-oxobutanenitrile (2.04 g, 10 mmol) in a mixture of ethanol (30 mL) and glacial acetic acid (10 mL), add iron powder (2.8 g, 50 mmol) portion-wise.

-

Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate (50 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-3-cyanoquinoline as a solid.

Mechanistic Causality: The "Why" Behind the Reactivity

The success of the domino Friedländer annulation hinges on the chemoselective reduction of the nitro group in the presence of the ketone and nitrile functionalities. The choice of reducing agent is therefore critical. While powerful reducing agents like lithium aluminum hydride would indiscriminately attack all three functional groups, milder and more selective reagents are preferred.

-

Catalytic Hydrogenation (H₂, Pd/C): This method is often highly effective and clean, but care must be taken as prolonged reaction times or harsh conditions can lead to the reduction of the nitrile group.

-

Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic and robust methods for nitro group reduction. The acidic conditions also conveniently catalyze the subsequent cyclization step. Iron in acetic acid is a particularly mild and effective system for this transformation.[1]

The intramolecular nature of the subsequent Friedländer cyclization is entropically favored, leading to high efficiency and regioselectivity. The resulting 2-substituted-3-cyanoquinolines are valuable intermediates for further synthetic elaborations, including hydrolysis of the nitrile to a carboxylic acid or amide, or further functionalization of the quinoline ring.

Conclusion

Ortho-nitro substituted β-ketonitriles represent a class of synthetic intermediates with a rich and underexplored reactivity profile. The strategic positioning of the nitro group serves as a latent amino functionality, enabling elegant and efficient domino reactions for the construction of complex heterocyclic systems. The domino nitro reduction-Friedländer annulation, in particular, provides a powerful and direct entry into the medicinally important quinoline scaffold. As the demand for novel heterocyclic compounds in drug discovery continues to grow, a deeper understanding of the unique reactivity of these specialized building blocks will undoubtedly pave the way for innovative synthetic strategies.

References

-

Julian, P. L., Oliver, J. J., Kimball, R. H., Pike, A. B., & Jefferson, G. D. (1938). α-PHENYLACETOACETONITRILE. Organic Syntheses, 18, 66. DOI: 10.15227/orgsyn.018.0066.

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. DOI: 10.1002/cber.188201502219.

-

PrepChem. (n.d.). Synthesis of 2-nitrophenylacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Nitrophenyl)-3-oxobutanenitrile. Retrieved from [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4099. DOI: 10.3390/molecules27134099.

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

-

The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]

Sources

High-Efficiency Microwave-Assisted Scaffolding of 3-(2-Nitrophenyl)-3-oxopropanenitrile

Application Note & Protocol Guide | Version 2.1

Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Focus: Microwave-accelerated synthesis of N-heterocycles (Quinolines, N-Oxides) and functionalized Michael acceptors using 3-(2-Nitrophenyl)-3-oxopropanenitrile.

Executive Summary

3-(2-Nitrophenyl)-3-oxopropanenitrile (CAS: 26983-99-9), also known as

Conventional thermal synthesis using this scaffold often suffers from prolonged reaction times (4–12 hours), incomplete cyclization, and difficult workups due to the formation of polymeric byproducts. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by providing direct volumetric heating, significantly accelerating rate-limiting steps such as the reductive cyclization to quinoline cores.

This guide details three optimized protocols for exploiting this scaffold under microwave irradiation, achieving yields >85% in minutes rather than hours.

Mechanistic Insight & Reactivity Profile

The versatility of 3-(2-Nitrophenyl)-3-oxopropanenitrile stems from its dual-reactivity modes, which can be selectively triggered using microwave energy.

-

Path A (C-Alkylation/Condensation): The methylene protons (

) are easily deprotonated. Under MW irradiation, Knoevenagel condensation with aldehydes becomes instantaneous, avoiding the reversibility often seen in thermal conditions. -

Path B (Reductive Cyclization): The ortho-nitro group serves as a latent amine. Upon in situ reduction (e.g., Zn/AcOH or SnCl

), the resulting amine attacks the nitrile (Thorpe-Ziegler type) or the carbonyl, leading to 2-aminoquinoline-N-oxides or quinolines. MW heating is critical here to overcome the activation energy of the ring-closure step, preventing the accumulation of uncyclized intermediates.

Pathway Visualization

Figure 1: Divergent synthetic pathways accessible via microwave irradiation.

Experimental Protocols

Protocol A: Rapid Reductive Cyclization to 2-Aminoquinoline-3-carbonitrile 1-oxide

Target: Synthesis of quinoline N-oxide cores (Antibacterial/Antimalarial scaffolds). Mechanism: Chemoselective reduction of the nitro group followed by immediate intramolecular nucleophilic attack on the nitrile.

Reagents:

-

3-(2-Nitrophenyl)-3-oxopropanenitrile (1.0 mmol)

-

Zinc Dust (4.0 mmol) or SnCl

·2H -

Solvent: Glacial Acetic Acid (5 mL) or Ethanol/HCl (10:1)

Procedure:

-

Setup: In a 10 mL microwave process vial, dissolve the nitrile substrate in glacial acetic acid.

-

Activation: Add Zinc dust in portions (exothermic). Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic Power (Standard Control)

-

Temp: 100°C

-

Hold Time: 10 minutes (vs. 4-6 hours thermal reflux)

-

Stirring: High (to suspend Zn dust)

-

-

Workup: Cool to RT. Filter through a Celite pad to remove zinc residues. Pour filtrate into ice-water (50 mL). The N-oxide product precipitates as a yellow/orange solid.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Data Comparison:

| Parameter | Conventional Reflux | Microwave Method | Improvement |

|---|---|---|---|

| Time | 4 - 6 Hours | 10 Minutes | 24x Faster |

| Yield | 45 - 60% | 82 - 92% | +40% Yield |

| Purity | Requires Column Chrom. | Ppt/Recrystallization | Green Workup |

Protocol B: Solvent-Free Knoevenagel Condensation

Target: Synthesis of highly functionalized benzylidene derivatives. Green Chemistry: No solvent, atom economy ~100%.

Reagents:

-

3-(2-Nitrophenyl)-3-oxopropanenitrile (1.0 mmol)

-

Aromatic Aldehyde (1.0 mmol) (e.g., 4-Chlorobenzaldehyde)

-

Catalyst: Ammonium Acetate (NH

OAc) (0.1 mmol, 10 mol%)

Procedure:

-

Mixing: Grind the nitrile, aldehyde, and NH

OAc in a mortar for 1 minute to form an intimate mixture. -

Transfer: Transfer the solid mixture into a 10 mL open vessel (or loosely capped).

-

Irradiation:

-

Power: 300 W (Pulse mode recommended to prevent overheating)

-

Temp Limit: 80°C

-

Time: 1–3 minutes.

-

Observation: The mixture will melt and resolidify upon completion.

-

-

Workup: Wash the solid cake with cold ethanol (2 x 3 mL) to remove the catalyst. Dry under vacuum.[1]

Protocol C: One-Pot Friedländer-Type Annulation (Advanced)

Target: Direct synthesis of substituted quinolines (bypassing N-oxide). Concept: In situ reduction of the nitro group in the presence of a ketone (e.g., cyclohexanone) allows for immediate condensation.

Workflow Diagram:

Figure 2: One-pot microwave workflow for quinoline synthesis.

Procedure:

-

Combine 3-(2-Nitrophenyl)-3-oxopropanenitrile (1 mmol), Cyclohexanone (1.2 mmol), and SnCl

(3 mmol) in Ethanol (4 mL). -

Irradiate at 140°C for 15 minutes .

-

Basify with 10% NaHCO

solution and extract with Ethyl Acetate. -

This yields the tricyclic 11-amino-substituted derivative or the aromatized quinoline depending on oxidation conditions.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Incomplete reduction of nitro group. | Increase Zn equivalents to 5.0 or switch to SnCl |

| Charring/Decomposition | Hot spots during MW heating. | Use "Power Cycling" or "Air Cooling" feature during irradiation. Ensure solvent volume is sufficient (min 2 mL). |

| Product is Oily | Presence of unreacted aldehyde (Protocol B). | Wash crude product with Hexane/Ether mixture to dissolve non-polar aldehydes. |

| Vessel Over-pressure | Solvent vapor pressure too high. | Use Ethanol instead of Acetic Acid if pressure >15 bar. Reduce temperature to 120°C and extend time. |

References

-

Microwave-Assisted Synthesis of 2-Aminoquinolines: Dou, G., Wang, D., & Shi, D. (2016).[2] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[2][3] Heterocycles, 92(3), 521.[2]

-

Microwave Friedländer Synthesis: Garrison, A. T., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines. MedChemComm, 7(3), 501-508.

-

General MW Knoevenagel Protocols: Badiger, K. B., & Kantharaju, K. (2020). Microwave-accelerated Eco-friendly Performance of the Knoevenagel Condensation.[4] Scilit.

-

Reductive Cyclization Mechanisms: Parvatkar, P., & Majik, M. (2014). Microwave-assisted reductive cyclization: an easy entry to the indoloquinolines.[5] RSC Advances.

-

Green Chemistry in MW Synthesis: Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture.

Sources

Application Note: Catalytic Alkylation of 3-(2-Nitrophenyl)-3-oxopropanenitrile

Executive Summary

This guide details the catalytic alkylation of 3-(2-Nitrophenyl)-3-oxopropanenitrile (also referred to as

We present two primary methodologies:

-

Phase Transfer Catalysis (PTC): The robust, scalable choice for standard alkylation using alkyl halides.

-

Palladium-Catalyzed Allylation: The precision choice for introducing allyl groups under mild, neutral conditions.

Substrate Analysis & Chemical Safety

Chemical Profile[1][2][3][4]

-

Substrate: 3-(2-Nitrophenyl)-3-oxopropanenitrile

-

Acidity (pKa): Estimated at ~6.5 – 7.5 (DMSO). The methylene protons are highly acidic due to the flanking electron-withdrawing nitrile and carbonyl groups, further enhanced by the inductive effect of the o-nitro group.

-

Tautomerism: Exists in equilibrium between the keto-form and the enol-form. In solution, the enol form is stabilized by hydrogen bonding with the nitro group.

Reactivity Challenges (The "O-vs-C" Trap)

As an ambient nucleophile, the deprotonated anion can react at the Carbon (C-alkylation) or the Oxygen (O-alkylation).

-

C-Alkylation (Desired): Thermodynamically favored. Promoted by soft electrophiles and non-polar solvents.[1]

-

O-Alkylation (Impurity): Kinetically favored with hard electrophiles (e.g., sulfates, small alkyl iodides) in highly polar, aprotic solvents (HMPA, DMSO).

Safety Advisory

-

Energetic Profile: The o-nitrobenzoyl moiety adds significant energy to the molecule. Avoid heating neat material above 100°C.

-

Toxicity: Treat all nitriles as potential cyanide sources under metabolic conditions. Handle in a fume hood.

Method A: Phase Transfer Catalysis (PTC)

Best for: Scalable synthesis, simple alkyl halides, industrial batch processing.

The Logic

We utilize a Solid-Liquid PTC system.[2] Using solid potassium carbonate (

Protocol

Reagents:

-

Substrate: 1.0 equiv

-

Alkyl Halide (R-X): 1.1 – 1.2 equiv (Bromides preferred over Iodides to reduce O-alkylation)

-

Base:

(anhydrous, finely ground): 2.0 equiv -

Catalyst: Tetrabutylammonium bromide (TBAB): 5 mol%

-

Solvent: Toluene (10 volumes)

Step-by-Step:

-

Charge: To a reactor equipped with overhead stirring, add 3-(2-Nitrophenyl)-3-oxopropanenitrile, Toluene, and TBAB.

-

Deprotonation: Add solid

. Stir at ambient temperature for 30 minutes. The mixture will turn yellow/orange as the anion forms. -

Addition: Add the Alkyl Halide dropwise over 20 minutes. Note: Exotherm is possible.[3]

-

Reaction: Heat to 50°C. Monitor by HPLC/TLC. Typical reaction time: 2–4 hours.[3]

-

Work-up: Cool to 20°C. Add water (5 volumes) to dissolve salts. Separate phases.

-

Purification: Wash organic layer with dilute HCl (0.1 M) to remove catalyst traces. Concentrate to dryness. Recrystallize from EtOH/Heptane if necessary.

PTC Workflow Diagram

Figure 1: Solid-Liquid Phase Transfer Catalysis workflow designed to maximize C-selectivity.

Method B: Palladium-Catalyzed Allylation

Best for: Introducing allyl groups, stereoselective applications, and substrates sensitive to strong bases.

The Logic

This method utilizes the Tsuji-Trost reaction mechanism. Unlike PTC, this proceeds under neutral conditions after initial deprotonation. The soft enolate of the

Protocol

Reagents:

-

Substrate: 1.0 equiv

-

Allyl Acetate (or Carbonate): 1.1 equiv

-

Catalyst:

(1–3 mol%) OR -

Solvent: THF or Dioxane (anhydrous)

-

Base: NaH (1.0 equiv) or BSA (N,O-Bis(trimethylsilyl)acetamide) for neutral generation.

Step-by-Step:

-

Activation: In a glovebox or under Argon, dissolve the substrate in dry THF.

-

Base Treatment: Add NaH (60% dispersion) at 0°C. Stir until H2 evolution ceases (approx 15 min). Alternative: Use BSA for base-free generation.

-

Catalyst Prep: In a separate vial, mix the Pd source and ligand (if not using tetrakis) in THF for 10 mins.

-

Coupling: Add the catalyst solution to the enolate, followed by Allyl Acetate.

-

Reaction: Stir at Room Temperature (20–25°C). Reaction is often rapid (1–2 hours).

-

Quench: Quench with saturated

. Extract with EtOAc.

Comparative Data Analysis

| Parameter | Method A: PTC ( | Method B: Pd-Catalysis |

| Primary Utility | Simple Alkyl Chains (Me, Et, Bn) | Allyl, Cinnamyl, Prenyl groups |

| Cost | Low (Cheap reagents) | High (Pd catalyst) |

| Scalability | Excellent (kg to ton scale) | Moderate (Ligand cost limits scale) |

| Selectivity (C:O) | >20:1 (in Toluene) | >99:1 (Exclusive C-alkylation) |

| Reaction Time | 2 – 6 Hours | 0.5 – 2 Hours |

| Moisture Sensitivity | Low (Water tolerant) | High (Requires dry solvents) |

Downstream Application: Reductive Cyclization

The alkylated product is a direct precursor to 2-substituted quinolines.

Pathway:

-

Reduction: The nitro group (

) is reduced to an amine ( -

Cyclization: The amine attacks the ketone (intramolecular condensation).

-

Aromatization: Loss of water yields the quinoline core.

Figure 2: Synthetic pathway from starting material to bioactive quinoline scaffold.[4]

References

-

BenchChem. "Application Notes and Protocols for Phase Transfer Catalysis." BenchChem Protocols. Link

-

Culkin, D. A., & Hartwig, J. F. (2003).[5] "Palladium-Catalyzed

-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245.[5] Link -

Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

-

Gildner, P. G., et al. (2012).[1] "Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis." Journal of the American Chemical Society, 134(24), 9942–9945. Link

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link

Sources

- 1. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes [organic-chemistry.org]

- 2. iajpr.com [iajpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedure for C-acylation of 3-(2-Nitrophenyl)-3-oxopropanenitrile

Application Note: Regioselective C-Acylation of 3-(2-Nitrophenyl)-3-oxopropanenitrile

Strategic Overview

Objective: To perform the regioselective C-acylation of 3-(2-Nitrophenyl)-3-oxopropanenitrile (also referred to as

Context & Significance: The substrate, 3-(2-Nitrophenyl)-3-oxopropanenitrile, represents a "push-pull" active methylene system flanked by a nitrile and a bulky, electron-deficient 2-nitrobenzoyl group. This scaffold is a critical intermediate in the synthesis of isoxazole-based agrochemicals (e.g., HPPD inhibitors like Isoxaflutole) and quinoline-based pharmaceuticals.

The Challenge: O- vs. C-Selectivity

Acylation of

-

Oxygen (O-acylation): Yields the kinetic enol ester product.

-

Carbon (C-acylation): Yields the thermodynamic tricarbonyl-equivalent product.

In the presence of the sterically demanding and electron-withdrawing 2-nitrophenyl group, simple alkali metal bases (NaH, KOtBu) often result in mixtures or favor O-acylation due to steric hindrance at the carbon center.

The Solution: Magnesium-Mediated Soft Enolization

This protocol utilizes Magnesium Chloride (MgCl

Mechanistic Rationale

The success of this protocol relies on the formation of a magnesium chelate intermediate. Unlike sodium or lithium enolates, the magnesium enolate forms a tight six-membered chelate involving the

Key Mechanistic Steps:

-

Deprotonation & Coordination: Pyridine facilitates the deprotonation of the active methylene. Mg

displaces the proton, coordinating strongly to the carbonyl oxygen. -

Template Effect: The hard Magnesium ion protects the "hard" oxygen site.

-

C-Attack: The "soft" carbon center remains available to attack the soft electrophile (Acyl Chloride).

-

Product Stabilization: The C-acylated product is highly acidic and immediately forms a stable Magnesium complex, preventing di-acylation or retro-Claisen cleavage until the acidic quench.

Figure 1: Mechanistic pathway highlighting the role of Magnesium chelation in enforcing C-regioselectivity.

Experimental Protocol

Method: Magnesium Chloride / Pyridine Mediated Acylation Scale: 10 mmol (Adjustable)

Reagents & Stoichiometry

| Component | Role | Equivalents | Amount (10 mmol scale) |

| 3-(2-Nitrophenyl)-3-oxopropanenitrile | Substrate | 1.0 | ~1.90 g (MW: 190.16) |

| Anhydrous MgCl | Lewis Acid / Chelator | 1.1 - 1.2 | 1.05 g |

| Pyridine | Base | 2.2 | 1.78 mL (1.74 g) |

| Acyl Chloride (e.g., Acetyl Chloride) | Electrophile | 1.1 | ~0.78 mL (Acetyl Cl) |

| Dichloromethane (DCM) | Solvent | N/A | 20 - 30 mL |

| 6N HCl | Quench | Excess | ~10 mL |

Critical Note: The MgCl

must be anhydrous. If using hydrate forms, selectivity drops drastically.

Step-by-Step Procedure

Step 1: Preparation of the Magnesium Suspension

-

Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Add Anhydrous MgCl

(1.05 g) . -

Add DCM (20 mL) .

-

Observation: MgCl

will not dissolve; it forms a suspension.

Step 2: Substrate Activation (Enolization)

-

Add the Substrate (1.90 g) to the suspension.

-

Cool the mixture to 0°C (Ice/Water bath).

-

Add Pyridine (1.78 mL) dropwise over 5 minutes.

-

Observation: The reaction is slightly exothermic. The mixture usually turns yellow or orange, and the MgCl

may slowly dissolve as the soluble Mg-enolate forms over 15–20 minutes. -

Stir at 0°C for 20 minutes to ensure complete enolization.

Step 3: Acylation

-

Maintain temperature at 0°C .

-

Add the Acyl Chloride (1.1 equiv) dropwise via syringe or addition funnel over 10–15 minutes.

-

Why: Slow addition prevents localized overheating and O-acylation side reactions.

-

-

Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Checkpoint: Monitor by TLC or LC-MS. The starting material spot should disappear. A new, more polar spot (the Mg-complex of the product) may be visible, or the spot corresponding to the protonated product after mini-workup.

-

Step 4: Quench & Isolation

-

Cool the mixture back to 0°C .

-

Slowly add 6N HCl (10 mL) .

-

Caution: Vigorous gas evolution and heat generation. This step breaks the strong Mg-product complex.

-

-

Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine organic layers and wash with:

-

Water (1 x 20 mL)

-

Brine (1 x 20 mL)

-

-

Dry over anhydrous Na

SO

Step 5: Purification

-

The crude residue is typically a solid or viscous oil.

-

Recrystallization: Ethanol or Methanol is often effective for these tri-carbonyl analogs.

-

Column Chromatography: If necessary, use Silica gel with Hexane/Ethyl Acetate (gradient 90:10 to 70:30). Note that the product is acidic and may streak on silica; adding 0.5% acetic acid to the eluent can help.

Process Workflow

Figure 2: Operational workflow for the Magnesium-mediated acylation protocol.

Analytical Controls & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / Recovery of SM | Wet MgCl | Ensure MgCl |

| O-Acylated Product | Lack of Chelation | Ensure Pyridine is added before the acyl chloride. Do not use stronger bases like NaH unless strictly necessary. |

| Di-acylation | Excess Acyl Chloride | Strictly control stoichiometry (1.05 - 1.1 equiv). |

| Product Streaking on TLC | High Acidity | Add 1% Acetic Acid to the TLC developing solvent. |

Characterization (Expected Data):

-

1H NMR: These compounds often exist as a mixture of keto and enol tautomers. Look for a deshielded enolic proton (>12 ppm) and the disappearance of the C2-methylene singlet (~4.5-5.0 ppm) of the starting material.

-

IR: Appearance of new carbonyl stretches. The nitrile stretch (CN) may shift slightly due to conjugation in the enol form.

References

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the C-acylation of acid chlorides with malonate esters using magnesium chloride and triethylamine.Journal of Organic Chemistry , 50(15), 2622–2624.

-

Clay, R. J., et al. (1983). Magnesium-mediated C-acylation of beta-keto esters.Synthesis , 1983(04), 290-292.

-

Organic Syntheses. (2004). Acylation of Meldrum's Acid: A General Procedure.[1]Organic Syntheses , Coll. Vol. 10, p. 200. (Demonstrates the Mg/Pyridine principle).

-

Cram, D. J. (1965). Fundamentals of Carbanion Chemistry. Academic Press. (Foundational text on ambident nucleophiles and solvent effects).

Sources

Technical Support Center: Solubility Solutions for 3-(2-Nitrophenyl)-3-oxopropanenitrile

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-Nitrophenyl)-3-oxopropanenitrile in aqueous media. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these issues to ensure experimental success.

Compound Overview and Core Challenge

3-(2-Nitrophenyl)-3-oxopropanenitrile is a small organic molecule featuring a hydrophobic nitrophenyl ring, a polar ketone, and a nitrile group. Its structure presents a classic solubility challenge: the non-polar aromatic portion dominates, leading to poor dissolution in neutral aqueous buffers.

However, the key to solubilizing this compound lies in its chemical nature as a carbon acid . The protons on the methylene carbon, situated between the electron-withdrawing ketone and nitrile groups, are acidic. Deprotonation at this position creates a resonance-stabilized enolate anion, which is significantly more polar and, therefore, more soluble in water. A structurally similar compound, 3-(2-Fluorophenyl)-3-oxopropanenitrile, has a predicted pKa of approximately 6.11, suggesting that 3-(2-Nitrophenyl)-3-oxopropanenitrile is a weak acid.[1]

Figure 1. Chemical Structure of 3-(2-Nitrophenyl)-3-oxopropanenitrile.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 3-(2-Nitrophenyl)-3-oxopropanenitrile powder not dissolving in my aqueous buffer (e.g., PBS pH 7.4)? A1: The molecule's large, non-polar nitrophenyl group makes it inherently hydrophobic, or "water-fearing." At neutral pH, the molecule is in its protonated, non-ionic form, which has very low affinity for water. Its limited water solubility is a primary characteristic.[2]

Q2: What are the immediate signs of a solubility problem in my experiment? A2: Common indicators include:

-

Visible Precipitate: You may see undissolved solid particles, a cloudy or milky appearance (Tyndall effect), or a film on the surface of your solution.[2]

-

Inconsistent Results: Poor solubility leads to non-reproducible data between experimental replicates because the actual concentration of the dissolved compound varies.

-

Low Biological Activity: If the compound is not fully dissolved, its effective concentration is lower than intended, leading to an underestimation of its potency or effect.

Q3: Is it better to use heat to dissolve the compound? A3: While gently warming the solution can sometimes increase the rate of dissolution and solubility, it is a risky approach.[2] Many organic molecules can degrade at elevated temperatures. More importantly, the compound may precipitate out of solution upon cooling to the experimental temperature (e.g., 25°C or 37°C), a phenomenon known as supersaturation, which negates the initial benefit. This method should be used with extreme caution and validation.

Q4: What is the first and most common strategy I should try? A4: The use of a water-miscible organic co-solvent is the standard first-line approach.[3] This involves preparing a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) and then diluting this stock into your aqueous buffer. This technique is often sufficient for many applications.[4]

Q5: You mentioned the compound is a "carbon acid." What does that mean for solubility? A5: It means the compound can donate a proton from its central carbon atom to become a negatively charged ion (an enolate). This ionization dramatically increases its polarity and aqueous solubility. Therefore, adjusting the pH of your buffer to be above the compound's pKa is a powerful and highly effective strategy for solubilization.[2][5]

Part 2: In-Depth Troubleshooting Guide

Issue 1: Compound Fails to Dissolve, Even After Vortexing and Sonication.

This is the most common starting problem, indicating a fundamental incompatibility between the neutral compound and the aqueous medium.

-

Primary Cause: Insufficient solvent polarity and/or failure to ionize the molecule.

-

Logical Progression of Solutions:

This method works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound.[3]

Step-by-Step Protocol:

-

Select a Co-solvent: Choose a water-miscible organic solvent. See Table 1 for common choices. DMSO is typically the most effective for initial screening due to its high solubilizing power.[3]

-

Prepare a Concentrated Stock: Dissolve the 3-(2-Nitrophenyl)-3-oxopropanenitrile in the chosen co-solvent to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved. Gentle warming or sonication may be used at this stage.

-

Dilute into Aqueous Buffer: Add a small aliquot of the concentrated stock solution to your final aqueous buffer while vortexing to ensure rapid mixing. This is a critical step to avoid localized high concentrations that can cause immediate precipitation.

-

Control for Solvent Effects: Always run a parallel experiment containing the same final concentration of the co-solvent without the compound (a vehicle control). This is essential to ensure the solvent itself does not affect your biological system.

Table 1: Common Co-solvents for Preparing Stock Solutions

| Co-Solvent | Polarity | Max Recommended Final % (v/v) in Assays | Notes |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | < 1% (cell-based), < 5% (biochemical) | Excellent solubilizing power but can be toxic to cells at higher concentrations.[3] |

| Ethanol (EtOH) | High (Protic) | < 1-5% | Generally less toxic than DMSO but may have lower solubilizing power for this compound.[6] |

| Dimethylformamide (DMF) | High (Aprotic) | < 1% | Similar to DMSO, good solubilizing power. |

| Acetonitrile (MeCN) | Medium | < 5% | Often used in analytical chemistry; can be a good choice for some biochemical assays.[6][7] |

This chemical modification approach directly targets the acidic nature of the compound to enhance solubility.

Mechanism: By raising the pH of the buffer above the compound's pKa, you shift the equilibrium from the neutral, insoluble form to the charged, soluble enolate anion.

Caption: Diagram 1. pH-dependent solubility equilibrium.

Step-by-Step Protocol:

-

Estimate pKa: Based on similar structures, the pKa is likely between 6 and 8.[1]

-

Prepare Buffers: Make a series of buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Use a buffer system appropriate for the desired pH range (e.g., Tris or HEPES for pH > 7.5).

-

Test Solubility: Add a known amount of the solid compound to each buffer and equilibrate (e.g., shake for 1-2 hours at a constant temperature).

-

Assess Dissolution: Centrifuge the samples to pellet any undissolved material. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax).

-

Determine Optimal pH: Select the lowest pH that provides the required solubility for your experiment while remaining compatible with your assay system.

Issue 2: Compound Precipitates Out of Solution After Dilution from an Organic Stock.

This indicates that while the compound is soluble in the concentrated organic stock, it is not soluble in the final aqueous medium once the co-solvent concentration is diluted.

-

Primary Cause: The final concentration of the compound exceeds its thermodynamic solubility limit in the final buffer/co-solvent mixture.

-

Logical Progression of Solutions:

-

Lower the Final Concentration: The simplest solution is to reduce the target concentration of the compound in your experiment, if the experimental design allows.

-

Increase Final Co-solvent Percentage: Cautiously increase the final percentage of the co-solvent (e.g., from 0.5% DMSO to 1.0% or 2.0% DMSO). Always verify the tolerance of your assay system to the higher solvent concentration with a vehicle control.

This is a powerful, often synergistic, approach.

-

Prepare a concentrated stock in DMSO as per Strategy A.

-

Prepare your final aqueous buffer at an optimized pH as determined in Strategy B (e.g., pH 8.0).

-

Dilute the DMSO stock into the pH-adjusted buffer, again using rapid vortexing. The combination of a small amount of co-solvent and an ionizing pH can often keep compounds in solution where either method alone might fail.

If the above methods are insufficient or incompatible with your system (e.g., the required pH is too high), formulation excipients can be employed. These are common in drug development.[8][9]

-

Cyclodextrins: These are cone-shaped molecules made of sugar units that can encapsulate the hydrophobic nitrophenyl ring of your compound in their central cavity, effectively shielding it from water and increasing its apparent solubility.[8]

-

How to use: Add a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) to your aqueous buffer before adding the compound.

-

-

Surfactants: Surfactants (detergents) form micelles in water above a certain concentration (the CMC). The hydrophobic core of these micelles can dissolve your compound.

-

How to use: Add a non-ionic surfactant like Tween® 80 or Triton™ X-100 to your buffer at a concentration above its CMC. Use with caution as surfactants can denature proteins.

-

Part 3: Experimental Workflow and Protocols

The following workflow provides a systematic approach to tackling solubility issues.

Caption: Diagram 2. Systematic workflow for solubility troubleshooting.

References

- Google Patents. US3933929A - Process for the purification of p-nitrophenol.

-

International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

-

World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

-

Chemistry Stack Exchange. Solubility of p-nitrophenol in various substances? Available from: [Link]

-

Journal of Pharmaceutical Research International. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

-

ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

-

BIOSYNCE. 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS 31915-26-1. Available from: [Link]

-

Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]

-

ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? Available from: [Link]

-

Physical Chemistry Research. Regular Article. Available from: [Link]

-

PubChem. 2-(2-Nitrophenyl)-3-oxobutanenitrile. Available from: [Link]

-

Chemical Synthesis Database. 2,3-bis(2-nitrophenyl)propanenitrile. Available from: [Link]

-

PubChemLite. 3-(3-nitrophenyl)-3-oxopropanenitrile (C9H6N2O3). Available from: [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

-

RSC Medicinal Chemistry. Nitriles: an attractive approach to the development of covalent inhibitors. Available from: [Link]

-

Chemguide. the preparation of nitriles. Available from: [Link]

-

Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available from: [Link]

-

University of California, Davis. Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. Available from: [Link]

-

pKa Data Compiled by R. Williams. Available from: [Link]

-

PubChem. 3-(4-Amino-2-nitrophenyl)-3-oxopropanenitrile. Available from: [Link]

-

MDPI. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Available from: [Link]

-

PubChem. 2-Nitrophenylacetonitrile. Available from: [Link]

-

Semantic Scholar. Sequestration of p-nitrophenol from liquid phase by poly(acrylonitrile-co-acrylic acid) containing thioamide group. Available from: [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. benchchem.com [benchchem.com]

- 3. wjbphs.com [wjbphs.com]

- 4. ijmsdr.org [ijmsdr.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 9. researchgate.net [researchgate.net]

Controlling temperature to prevent decomposition of beta-ketonitriles

Role: Senior Application Scientist

Department: Process Chemistry & Stability

Subject: Controlling Temperature to Prevent Decomposition of

Introduction: The Thermal Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing yield loss, tarring, or purity degradation during the synthesis or purification of

These compounds are critical pharmacophores, serving as precursors for aminopyrazoles and pyrimidines in kinase inhibitors and anti-infectives. However, they present a thermal paradox : their synthesis often requires elevated temperatures to drive condensation, yet they are thermodynamically prone to reversion (Retro-Claisen) and polymerization when subjected to heat stress during workup.

This guide moves beyond basic "keep it cool" advice. We will dissect the molecular mechanics of decomposition and provide self-validating protocols to preserve your product.

Module 1: The Stability Profile (Mechanistic Insight)

To prevent decomposition, you must understand how it happens.

1.1 The Primary Threat: Retro-Claisen Fragmentation

Unlike

-

The Mechanism: The C-C bond between the carbonyl and the